molecular formula C13H24N2O3 B2848388 Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1251012-44-8

Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B2848388
CAS RN: 1251012-44-8
M. Wt: 256.346
InChI Key: LSINTCYZJFPPPD-UHFFFAOYSA-N
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Description

“Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It is a solid or liquid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-7-6-14(10-16)5-4-11(8-14)9-15/h11H,4-10,15H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.37 . It is a solid or liquid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, including variants of tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, are crucial for the development of biologically active heterocyclic compounds. Moskalenko and Boev (2012) elaborated on a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are instrumental in creating potential biologically active heterocycles [Moskalenko & Boev, 2012]. This methodology facilitates the exploration of novel chemical spaces and the development of compounds with therapeutic potential.

Conformationally Restricted Pseudopeptides

Fernandez et al. (2002) discussed the synthesis of spirolactams as constrained surrogates for dipeptides, utilizing derivatives of the this compound structure. These compounds serve as mimetics for specific peptide sequences, offering a tool for studying peptide interactions and functions without the inherent instability of natural peptides [Fernandez et al., 2002].

Molecular Structure Analysis

The detailed molecular structure and synthesis process of this compound derivatives have been reported by Moriguchi et al. (2014), showcasing the compound's bicyclo[2.2.2]octane structure through single crystal X-ray diffraction analysis. Such analyses are critical for understanding the compound's potential interactions and stability in various applications [Moriguchi et al., 2014].

Novel Synthetic Routes

Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, showcasing the versatility of tert-butyl spirocyclic carboxylates in accessing novel chemical spaces. This research underscores the importance of such compounds in the development of new chemical entities with potential pharmaceutical applications [Meyers et al., 2009].

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-13(8-15)5-4-10(6-14)17-9-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSINTCYZJFPPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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